molecular formula C17H21N5O3 B2629852 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034251-42-6

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2629852
M. Wt: 343.387
InChI Key: QABOEUZXLFSBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For a similar compound, 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]oxazine, the structure was refined using F2 by a full-matrix least squares method in an anisotropic approximation for nonhydrogen atoms .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • The compound exhibits potential as an anticancer agent. A study by Katariya et al. (2021) on related heterocyclic compounds demonstrated notable anticancer activity against cancer cell lines. This suggests possible applications in cancer therapy (Katariya, Vennapu, & Shah, 2021).
  • The compound has also shown promise in antimicrobial applications. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized similar compounds that displayed good to excellent antimicrobial activity, indicating potential in combating bacterial and fungal infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Interaction Studies

  • The compound's interactions with cannabinoid receptors have been studied. Shim et al. (2002) conducted a study on a related compound, providing insights into its molecular interactions and potential as a receptor antagonist (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Characterization

  • The synthesis and molecular characterization of related compounds have been extensively studied, offering a pathway to the development of this compound for various applications. A study by Abdelhamid, Shokry, and Tawfiek (2012) is one such example, demonstrating the synthesis process of similar compounds (Abdelhamid, Shokry, & Tawfiek, 2012).

Diagnostic and Therapeutic Applications

Pharmacological Studies

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For the similar compound 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, it has the signal word “Warning” and hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-5-6-15(19-18-12)25-13-4-2-7-21(11-13)17(23)14-10-16-22(20-14)8-3-9-24-16/h5-6,10,13H,2-4,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABOEUZXLFSBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

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